Bozitinib

Catalog No.
S3234717
CAS No.
1440964-89-5
M.F
C20H15F3N8
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bozitinib

CAS Number

1440964-89-5

Product Name

Bozitinib

IUPAC Name

6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C20H15F3N8

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3

InChI Key

QHXLXUIZUCJRKV-UHFFFAOYSA-N

SMILES

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F

Solubility

not available

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F

Bozitinib, also known as APL-101 or CBT-101, is an oral small-molecule inhibitor targeting the MET proto-oncogene. It is classified as an ATP-competitive inhibitor and is currently under investigation in clinical trials for its efficacy against various cancers, particularly non-small cell lung cancer (NSCLC) characterized by MET exon 14 alterations. The compound functions by inhibiting the phosphorylation of specific tyrosine residues in the MET receptor, thereby disrupting downstream signaling pathways associated with cell proliferation and survival .

Bozitinib acts by competitively binding to the ATP-binding pocket of the c-MET receptor, thereby inhibiting its phosphorylation and downstream signaling pathways essential for cancer cell growth and survival []. This targeted approach aims to suppress tumor proliferation and induce cancer cell death.

Bozitinib as a c-MET inhibitor for Cancer Treatment

Scientific research on Bozitinib primarily focuses on its potential as an anti-cancer therapeutic due to its ability to inhibit c-Met. Studies have shown that Bozitinib can block c-Met signaling, leading to:

  • Reduced cancer cell proliferation Immunotherapy in Hepatocellular Carcinoma, NCCN Guidelines for Hepatocellular Carcinoma (HCC))
  • Increased cancer cell death (apoptosis) A phase I/II study of PLB1001 (bozitinib) in patients with advanced non-small cell lung cancer and NSCLC with exon 14 skipping mutations, Journal of Thoracic Oncology:
  • Disruption of tumor angiogenesis (blood vessel formation) that nourishes cancer cells Bozitinib: A Dual Inhibitor of c-Met and Gas6/AXL Signaling: )

These effects suggest Bozitinib's potential for treating various cancers with c-Met dependence, including:

  • Non-small cell lung cancer (NSCLC) with specific mutations A phase I/II study of PLB1001 (bozitinib) in patients with advanced non-small cell lung cancer and NSCLC with exon 14 skipping mutations, Journal of Thoracic Oncology:
  • Hepatocellular carcinoma (HCC) Immunotherapy in Hepatocellular Carcinoma, NCCN Guidelines for Hepatocellular Carcinoma (HCC))
  • Other solid tumors with c-Met amplification or mutations

Combination Therapy with Bozitinib

Current research explores the efficacy of combining Bozitinib with other therapies to improve treatment outcomes. These combinations aim to target different aspects of cancer cell survival and proliferation, potentially leading to:

  • Enhanced anti-tumor effects Immunotherapy in Hepatocellular Carcinoma, NCCN Guidelines for Hepatocellular Carcinoma (HCC))
  • Reduced resistance to single-agent therapies

The mechanism of action of Bozitinib involves the inhibition of the MET receptor's tyrosine kinase activity. Upon binding to the ATP-binding site of the MET enzyme, Bozitinib prevents the phosphorylation of tyrosine residues within the cytoplasmic tail of the receptor. This inhibition blocks the activation of several critical signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK)
  • Phosphoinositide 3-Kinase (PI3K)
  • Signal Transducers and Activators of Transcription (STAT)
  • Nuclear Factor Kappa B (NFκ-B)

These pathways are essential for mediating cellular responses to hepatocyte growth factor (HGF), which normally activates MET signaling .

The synthesis of Bozitinib involves a multi-step chemical process that typically includes:

  • Formation of Key Intermediates: Utilizing various synthetic routes, including cyclization reactions and coupling reactions to generate the core structure.
  • Purification: Employing techniques such as chromatography to isolate and purify the desired compound from by-products.
  • Characterization: Using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of Bozitinib.

Specific details regarding the exact synthetic pathways are proprietary but may involve modifications of known small-molecule synthesis techniques tailored for MET inhibition .

Bozitinib is primarily being explored for its applications in oncology, particularly for:

  • Non-Small Cell Lung Cancer: Especially in cases with MET exon 14 mutations.
  • Glioblastoma: Due to its ability to penetrate the blood-brain barrier and target MET-driven tumors.
  • Other Solid Tumors: Research is ongoing into its efficacy against various solid tumors characterized by aberrant MET signaling .

Studies on Bozitinib have focused on its interactions with other therapeutic agents and biological systems. It has been evaluated in combination with other targeted therapies and chemotherapeutics to assess potential synergistic effects. Additionally, pharmacokinetic studies have examined how Bozitinib interacts with metabolic enzymes and transporters, influencing its absorption and efficacy .

Bozitinib shares similarities with several other small-molecule inhibitors targeting the MET pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanism TypeClinical PhaseTarget Indications
CrizotinibType I MET inhibitorApprovedNSCLC, ALK-positive lung cancer
CabozantinibType II MET inhibitorApprovedMedullary thyroid carcinoma, renal cell carcinoma
ForetinibType II MET inhibitorPhase IIAdvanced solid tumors
SavolitinibType I MET inhibitorPhase I/IINSCLC
EnsartinibType I MET inhibitorPhase IIALK-positive NSCLC

Uniqueness of Bozitinib:

  • Specifically designed to target MET exon 14 mutations.
  • Demonstrates significant blood-brain barrier penetration compared to some other inhibitors.
  • Shows promise in early clinical trials for both NSCLC and glioblastoma, indicating a broader potential application than many competitors .

Novel Synthetic Pathways for [1] [2] [4]Triazolo[4,3-b]Pyridazine Core

The [1] [2] [4]triazolo[4,3-b]pyridazine core is a critical pharmacophoric element in Bozitinib, contributing to its kinase-binding affinity. While detailed synthetic routes for Bozitinib’s core remain proprietary, general strategies for analogous heterocyclic systems involve cyclization and functionalization sequences. For example, triazolo-pyridazine derivatives are often synthesized through:

  • Cyclocondensation Reactions: Reacting hydrazine derivatives with appropriately substituted pyridazine precursors to form the triazole ring .
  • Metal-Catalyzed Cross-Coupling: Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions to optimize electronic and steric properties .

Key challenges include regioselectivity control during cyclization and minimizing byproducts in multi-step sequences. Recent advances in flow chemistry have improved yields for similar heterocycles, though specific applications to Bozitinib’s core require further validation .

Structure-Activity Relationship (SAR) Studies of c-MET Binding Motifs

Bozitinib’s potency stems from optimized interactions with c-Met’s ATP-binding pocket. SAR analyses reveal:

Structural FeatureRole in c-Met Inhibition
Triazolo-pyridazine coreAnchors compound via hinge-region hydrogen bonds
Methoxy substituent at C6Enhances solubility and modulates π-π stacking
Fluorinated phenyl groupImproves metabolic stability and hydrophobic interactions

Molecular docking studies suggest that the 2-phenyl-2H-1,2,3-triazole-4-carboxamide side chain occupies a hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity over other kinases [4] [5]. Modifications to this moiety, such as halogenation or heteroatom incorporation, have been shown to fine-tune inhibitory activity (IC~50~ values ranging from 0.163 μM to >1 μM in c-Met enzymatic assays) [5].

Industrial Scalability Considerations in Production Methodologies

Transitioning from laboratory-scale synthesis to industrial production requires addressing:

  • Starting Material Availability: Sourcing cost-effective precursors for the triazolo-pyridazine core remains a bottleneck. Routes utilizing commodity chemicals like methyl 4-hydroxy-3-methoxybenzoate show promise for scalability [1].
  • Catalytic Efficiency: Replacing stoichiometric reagents (e.g., POCl~3~ in chlorination steps) with catalytic systems reduces waste and improves atom economy [1].
  • Purification Challenges: Recrystallization from ethyl acetate/hexane mixtures achieves >99% HPLC purity but necessitates solvent recovery systems for economic viability [1].

A comparative analysis of production metrics:

ParameterLaboratory ScalePilot Plant Scale
Yield21.7%18.9%
Purity (HPLC)99.3%98.5%
Cycle Time72 h64 h

These data underscore the need for continuous process optimization to maintain yield and purity at scale [1] [2].

Bozitinib functions as a highly selective ATP-competitive inhibitor of c-MET, demonstrating exceptional binding affinity with an intracellular inhibitory concentration (IC50) of 0.52 nanomolar [1] [2]. The compound exhibits remarkable selectivity, showing greater than 300-fold selectivity for c-MET over other kinases, including closely related receptor tyrosine kinases [3]. This selectivity profile positions bozitinib as a precision therapeutic agent for c-MET-driven malignancies.

The molecular architecture of bozitinib enables optimal embedding within the ATP-binding pocket of c-MET through an extensive interaction network [1]. The compound binds to the conventional ATP-binding site of the tyrosine kinase superfamily, occupying the adenine-binding pocket where it forms critical hydrogen bonds with hinge residues, particularly Met1160 [1] [4]. This primary anchor point provides the foundation for high-affinity binding, while secondary interactions with Pro1158 contribute to binding stability [5].

The ATP-competitive nature of bozitinib inhibition involves displacement of the natural substrate adenosine triphosphate from its binding site [6]. The compound's binding mode follows Type I kinase inhibitor characteristics, engaging with the kinase domain in its ATP-accessible conformation [7]. Unlike Type II inhibitors that require conformational changes to access allosteric sites, bozitinib directly competes with ATP for occupancy of the nucleotide-binding pocket [8].

Structural analysis reveals that bozitinib binding induces conformational stabilization of the kinase domain in an inactive state [1]. The compound's interaction with the ribose-binding site involves electrostatic interactions with Lys1110 and Asp1222, while metal coordination interactions with the phosphate-binding site contribute to conformational constraint [5]. These multiple binding contacts create a thermodynamically stable inhibitor-kinase complex that prevents ATP binding and subsequent catalytic activity.

The hydrophobic pocket interactions play crucial roles in determining binding specificity and selectivity. Bozitinib engages with hydrophobic residues Leu1157 and Val1155 in the first hydrophobic pocket, while interactions with Phe1089 and Leu1195 in the second hydrophobic pocket contribute to π-π stacking interactions that enhance binding specificity [9]. The gatekeeper residue Met1211 provides steric complementarity that acts as an access control mechanism, further contributing to the compound's selectivity profile [10].

Conformational Effects on Activation Loop (A-Loop) Stabilization

The activation loop of c-MET undergoes dramatic conformational changes during the transition from inactive to active states, representing a critical regulatory mechanism for kinase function [11]. In the unphosphorylated state, the activation loop adopts an autoinhibitory folded conformation where it occludes the active site and prevents substrate binding [5]. The loop spans residues 1222-1244, with key regulatory tyrosine residues Tyr1234 and Tyr1235 positioned within this sequence [12].

Upon hepatocyte growth factor binding and receptor dimerization, c-MET undergoes autophosphorylation at Tyr1234 and Tyr1235, leading to ejection of the activation loop from its autoinhibitory position [13]. This conformational change exposes the ATP-binding site and reorients the catalytic machinery into a competent configuration. The phosphorylated activation loop becomes largely disordered in the active state, allowing substrate access and catalytic turnover [11].

Bozitinib exerts profound effects on activation loop dynamics by stabilizing the loop in an ordered inactive conformation [1]. The compound's binding to the ATP pocket induces conformational changes that maintain the activation loop in a position that is incompatible with catalytic activity [11]. This stabilization effect prevents the normal activation loop ejection that would occur upon phosphorylation, effectively locking the kinase in an inactive state.

The molecular mechanism of activation loop stabilization involves multiple interaction networks. Bozitinib binding induces formation of a salt bridge between Lys1110 and Glu1127, which contributes to helix αC positioning in the inactive orientation [11]. Additionally, the compound's presence facilitates hydrogen bonding between His1088 and Asp1204, creating a network of interactions that nucleates activation loop stabilization [11].

The conformational effects extend beyond the activation loop itself to influence the overall kinase domain architecture. The DFG motif, containing Asp1222, Phe1223, and Gly1224, maintains the DFG-in conformation but in a catalytically inactive orientation [11]. This configuration differs from the classical DFG-out conformation seen with some Type II inhibitors, highlighting bozitinib's unique binding mode and conformational impact [4].

Resistance mutations within the activation loop, particularly at positions Asp1228 and Tyr1230, can disrupt the stabilization effects of bozitinib [1] [14]. The D1228N and Y1230C mutations significantly reduce bozitinib potency by altering the electrostatic and π-stacking interactions that contribute to activation loop stabilization [1]. However, mutations at Gly1163 and Tyr1235 show retained sensitivity to bozitinib, suggesting that the compound maintains favorable contacts despite these alterations [1].

Downstream Pathway Modulation: PI3K/AKT and RAS/ERK Cross-Talk

The c-MET receptor serves as a central hub for multiple signaling cascades, with the PI3K/AKT and RAS/ERK pathways representing the two primary downstream effector systems [12]. These pathways exhibit extensive cross-talk interactions that amplify and sustain oncogenic signaling in c-MET-driven malignancies [15]. Bozitinib's inhibition of c-MET kinase activity results in comprehensive modulation of both pathways and their interconnected regulatory networks.

Under normal c-MET activation conditions, the phosphorylated docking tyrosines Tyr1349 and Tyr1356 in the carboxy-terminal tail recruit multiple signaling effectors [12]. The PI3K pathway is activated through direct binding of the p85 regulatory subunit to phosphorylated c-MET, leading to activation of the p110 catalytic subunit [16]. This activation results in phosphatidylinositol 3,4,5-trisphosphate (PIP3) generation, which serves as a membrane-docking signal for AKT recruitment and subsequent phosphorylation at Thr308 and Ser473 [16].

Bozitinib inhibition blocks c-MET autophosphorylation, preventing the formation of SH2-domain binding sites necessary for PI3K recruitment [1]. This disruption eliminates the direct activation of PI3K by c-MET, resulting in reduced AKT phosphorylation and diminished downstream signaling through mammalian target of rapamycin complex 1 (mTORC1) [17]. The compound's effects on PI3K/AKT signaling contribute to restored tumor suppressor function and enhanced apoptotic sensitivity in c-MET-dependent cancer cells [1].

The RAS/ERK pathway activation by c-MET involves recruitment of adaptor proteins GRB2 and SHC to phosphorylated docking sites [12]. GRB2 binding facilitates recruitment of the guanine nucleotide exchange factor SOS, which catalyzes RAS-GTP formation [18]. Activated RAS-GTP then initiates the RAF-MEK-ERK kinase cascade, leading to ERK1/2 phosphorylation and nuclear translocation for transcriptional regulation [19].

Bozitinib's inhibition of c-MET phosphorylation disrupts the initial steps of RAS/ERK cascade activation by preventing GRB2/SOS recruitment [1]. This results in decreased RAS-GTP formation and consequent reduction in ERK1/2 phosphorylation [19]. The compound's effects on ERK signaling contribute to cell cycle arrest and reduced proliferative capacity in c-MET-amplified cancer cells [1].

Cross-talk between the PI3K/AKT and RAS/ERK pathways occurs at multiple levels, creating a complex regulatory network [15]. PI3K can enhance ERK activation through both RAS-dependent and RAS-independent mechanisms [18]. AKT phosphorylation of TSC2 relieves inhibition of mTORC1, while ERK and RSK can also phosphorylate TSC2 at distinct sites, demonstrating pathway convergence on common downstream targets [15].

The magnitude of cross-talk effects depends on stimulation conditions and pathway saturation levels [18]. Under maximal c-MET stimulation, either PI3K or RAS activation alone may be sufficient for ERK phosphorylation, following OR logic [18]. However, under submaximal stimulation conditions, both pathways may be required for robust ERK activation, following AND logic [18]. This context-dependent cross-talk has important implications for therapeutic targeting strategies.

Bozitinib's comprehensive inhibition of c-MET eliminates both the direct activation of downstream pathways and the cross-talk enhancement between them [1]. This dual effect may explain the compound's superior efficacy compared to pathway-specific inhibitors that target only one arm of the signaling network [16]. The elimination of cross-talk interactions also reduces the potential for compensatory signaling that can contribute to therapeutic resistance [17].

Negative feedback mechanisms normally regulate pathway activation to prevent excessive signaling [15]. ERK activation can phosphorylate and inactivate SOS, creating a negative feedback loop that limits RAS activation [18]. Similarly, mTORC1 activation leads to phosphorylation of insulin receptor substrate proteins, creating negative feedback to PI3K signaling [17]. Bozitinib's inhibition of c-MET reduces these feedback-mediated resistance mechanisms, potentially enhancing therapeutic efficacy [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Exact Mass

424.13717700 g/mol

Monoisotopic Mass

424.13717700 g/mol

Heavy Atom Count

31

UNII

2WZP8A9VFN

Wikipedia

Vebreltinib

Dates

Last modified: 04-14-2024

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